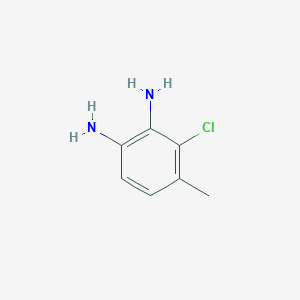
3-Chloro-4-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups
作用机制
Mode of Action
The mode of action of 3-Chloro-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound interacts with its targets, leading to changes in their structure and function. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions such as nitration, conversion from the nitro group to an amine, and bromination .
生化分析
Biochemical Properties
It is known that the compound can undergo transformations to produce various derivatives.
Molecular Mechanism
Temporal Effects in Laboratory Settings
The compound has a melting point of 263 °C (decomp) and should be stored in a dark place, in an inert atmosphere, at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylbenzene-1,2-diamine typically involves the chlorination of 4-methylbenzene-1,2-diamine. This reaction can be carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Chloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
3-Chloro-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylbenzene-1,2-diamine: Similar structure but with different substitution patterns.
3-Chloro-2-methylbenzene-1,2-diamine: Another isomer with the chlorine and methyl groups in different positions.
4-Methylbenzene-1,2-diamine: Lacks the chlorine atom, making it less reactive in certain reactions.
Uniqueness
3-Chloro-4-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. The presence of both chlorine and methyl groups provides distinct properties that can be exploited in various applications .
属性
IUPAC Name |
3-chloro-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCWIJSCUIEMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/new.no-structure.jpg)
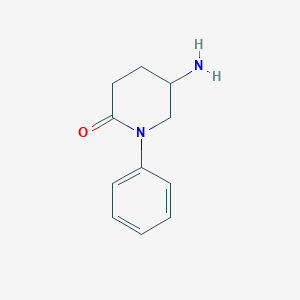
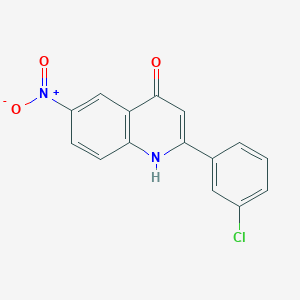
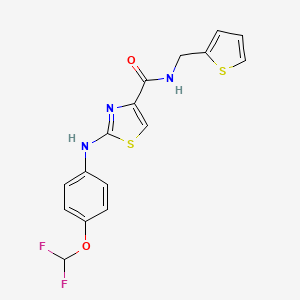
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
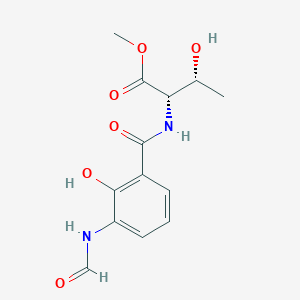
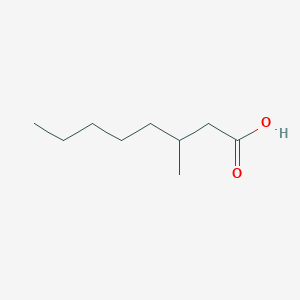
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane](/img/structure/B2743839.png)
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743841.png)

![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)
